(5E)-5-[(2E,4E)-5-(4-methoxyanilino)-2,4-pentadienylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5E)-5-[(2E,4E)-5-(4-methoxyanilino)-2,4-pentadienylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with a methoxyanilino group and a phenylethyl group, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2E,4E)-5-(4-methoxyanilino)-2,4-pentadienylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with a suitable aldehyde to form the intermediate Schiff base. This intermediate is then reacted with a thiazolidinone derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring temperature, pH, and reaction time can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2E,4E)-5-(4-methoxyanilino)-2,4-pentadienylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thiazolidinone ring to a more reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyanilino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinone derivatives, and substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(5E)-5-[(2E,4E)-5-(4-methoxyanilino)-2,4-pentadienylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one: has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive thiazolidinone core.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (5E)-5-[(2E,4E)-5-(4-methoxyanilino)-2,4-pentadienylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one exerts its effects is primarily through its interaction with specific molecular targets. The thiazolidinone core is known to inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The methoxyanilino and phenylethyl groups enhance the compound’s ability to interact with biological membranes and proteins, thereby modulating its activity.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[(2E,4E)-5-(4-chloroanilino)-2,4-pentadienylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
- (5E)-5-[(2E,4E)-5-(4-nitroanilino)-2,4-pentadienylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The unique combination of the methoxyanilino group and the phenylethyl group in (5E)-5-[(2E,4E)-5-(4-methoxyanilino)-2,4-pentadienylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one distinguishes it from other similar compounds. This specific substitution pattern enhances its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
356092-32-5 |
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Molecular Formula |
C23H22N2O2S2 |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
4-hydroxy-5-[(1E,3E)-5-(4-methoxyphenyl)iminopenta-1,3-dienyl]-3-(2-phenylethyl)-1,3-thiazole-2-thione |
InChI |
InChI=1S/C23H22N2O2S2/c1-27-20-13-11-19(12-14-20)24-16-7-3-6-10-21-22(26)25(23(28)29-21)17-15-18-8-4-2-5-9-18/h2-14,16,26H,15,17H2,1H3/b7-3+,10-6+,24-16? |
InChI Key |
FDDUBDPTJSZXAX-AQOMTVOYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N=C/C=C/C=C/C2=C(N(C(=S)S2)CCC3=CC=CC=C3)O |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC=CC=CC2=C(N(C(=S)S2)CCC3=CC=CC=C3)O |
Origin of Product |
United States |
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